7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
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Overview
Description
Sagopilone is a fully synthetic macrolide belonging to the epothilone family. It has the molecular formula C30H41NO6S and a molecular weight of 543.72 g/mol . Sagopilone is known for its potent antitumor activity, particularly in multidrug-resistant and paclitaxel-resistant tumor cell lines . It works by stabilizing microtubules, which inhibits cell division and induces apoptosis .
Preparation Methods
Sagopilone is synthesized through a complex process involving multiple steps. The molecule can be divided into three blocks (A, B, and C), which are synthesized separately and then combined .
Block A: and are derived from readily available chiral structures, (-) Pantolactone and the Roche Ester, respectively.
Block C: originates from achiral benzoic acid.
The synthesis involves several key reactions:
Wittig Reaction: Used to combine ketone B10 and the ylene generated from salt C12.
Aldol Reactions: Specifically, the Swern oxidation is used in the final steps to build Block BC, the aldehyde BC3.
Chemical Reactions Analysis
Sagopilone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Common reagents like halogens can be used to substitute certain atoms in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines .
Scientific Research Applications
Sagopilone has a wide range of scientific research applications:
Mechanism of Action
Sagopilone exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton . This stabilization prevents the microtubules from depolymerizing, thereby inhibiting cell division and inducing apoptosis . The primary molecular targets are tubulin proteins, and the pathways involved include the induction of G2/M cell cycle arrest and activation of apoptotic pathways .
Comparison with Similar Compounds
Sagopilone is similar to other epothilones, such as epothilone B, but it has unique properties that make it more effective in certain contexts .
Epothilone B: Another member of the epothilone family, known for its antitumor activity.
Paclitaxel: A taxane that also stabilizes microtubules but has different pharmacokinetic properties.
Ixabepilone: A semi-synthetic analog of epothilone B, used in clinical practice for treating breast cancer.
Sagopilone’s ability to cross the blood-brain barrier and its activity against multidrug-resistant tumors make it unique among these compounds .
Properties
IUPAC Name |
7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO6S/c1-7-9-20-27(34)17(2)10-8-13-30(6)25(37-30)15-22(19-11-12-23-21(14-19)31-18(3)38-23)36-26(33)16-24(32)29(4,5)28(20)35/h7,11-12,14,17,20,22,24-25,27,32,34H,1,8-10,13,15-16H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZKMNSQCNVFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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